4-Amino-2-chloropyridin-3-OL

描述

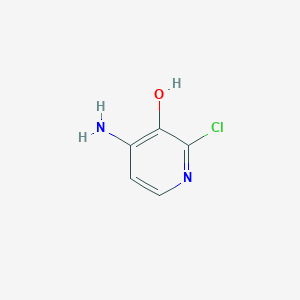

4-Amino-2-chloropyridin-3-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical, agrochemical, and dye industries .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloropyridin-3-OL involves the nitration of 2-chloropyridine, followed by reduction to obtain the amino group. The general steps are as follows:

Nitration: 2-Chloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-3-nitropyridine.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

化学反应分析

Microbial Hydroxylation

Reaction Overview :

Pseudomonas sp. MAK1 whole-cell biocatalysts introduce hydroxyl groups regioselectively into pyridine derivatives. For 4-amino-2-chloropyridin-3-ol, this process yields 6-amino-4-chloro-pyridin-3-ol under optimized conditions.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 30–35°C |

| Time | 6 hours |

| Conversion Rate | 97% at 30°C |

| Catalyst Efficiency | 7.4 mg product/(g biomass·h) |

This reaction demonstrates the compound’s susceptibility to enzymatic oxidation, with temperature critically influencing reaction kinetics .

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Example Reaction :

This compound + NH₃ → 4-Amino-3-hydroxy-pyridin-2-amine

| Condition | Detail |

|---|---|

| Solvent | DMF or DMSO |

| Temperature | Reflux (80–100°C) |

| Catalyst | Base (e.g., K₂CO₃) |

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing amino and hydroxyl groups activate the pyridine ring for nucleophilic attack .

Suzuki-Miyaura Cross-Coupling

The chloro group facilitates palladium-catalyzed coupling with aryl boronic acids, enabling biaryl synthesis.

Example Reaction :

This compound + PhB(OH)₂ → 4-Amino-3-hydroxy-2-phenylpyridine

| Component | Role/Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 80–100°C |

This reaction expands the compound’s utility in synthesizing pharmacologically relevant biaryl motifs .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 can be oxidized to a ketone or aldehyde under strong oxidizing conditions.

Example Reaction :

This compound → 4-Amino-2-chloropyridin-3-one

| Oxidizing Agent | Conditions |

|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C |

| CrO₃ | Anhydrous, reflux |

The reaction’s selectivity depends on the oxidizing agent and solvent system .

Reduction of the Amino Group

The amino group can be reduced to a primary amine, though this is less common due to competing side reactions.

Example Reaction :

This compound → 2-Chloro-3-hydroxypyridin-4-amine

| Reducing Agent | Conditions |

|---|---|

| NaBH₄ | Methanol, RT |

| LiAlH₄ | Ether, reflux |

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Functional Group | Typical Yield | Industrial Applicability |

|---|---|---|---|

| Microbial Hydroxylation | Chloro, Amino | 97% | Moderate (specialized) |

| Suzuki Coupling | Chloro | 60–85% | High (pharmaceuticals) |

| Nucleophilic Substitution | Chloro | 70–90% | High (agrochemicals) |

| Oxidation | Hydroxyl | 40–65% | Low (research-focused) |

Mechanistic Insights

-

Microbial Hydroxylation : Cytochrome P450 enzymes in Pseudomonas sp. MAK1 mediate ortho-hydroxylation via radical intermediates .

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Cl bond precedes transmetallation and reductive elimination .

-

SNAr Substitution : Ring activation by electron-withdrawing groups lowers the energy barrier for nucleophilic attack .

This compound’s versatility in cross-coupling and substitution reactions underscores its importance in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles.

科学研究应用

Chemistry

4-Amino-2-chloropyridin-3-OL serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and is important in the development of new chemical entities.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. Studies have shown that it may inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity.

Medicine

The compound exhibits potential therapeutic properties , including:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antibacterial and antifungal activities.

- Anticancer Properties : Some studies have explored its efficacy against cancer cell lines, suggesting it may be useful in developing new anticancer agents.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of:

- Pharmaceuticals : It plays a role in producing drugs targeting various diseases.

- Agrochemicals : The compound is involved in synthesizing pesticides and herbicides due to its biological activity against plant pathogens.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the Journal of Pharmacy Research examined various derivatives of this compound for their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting their potential for developing new antibiotics .

- Enzyme Inhibition Mechanism : Research focusing on the interaction between this compound and specific enzymes demonstrated that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms, providing insights into its potential therapeutic applications .

- Pesticidal Properties : Field studies have shown that formulations containing this compound exhibit high efficacy against plant pathogens such as rust and powdery mildew, making it a valuable candidate for agricultural applications .

作用机制

The mechanism of action of 4-Amino-2-chloropyridin-3-OL depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various molecular targets, influencing their activity and function .

相似化合物的比较

Similar Compounds

4-Amino-2-chloropyridine: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

2-Amino-4-chloropyridine: Has the amino and chlorine groups in different positions, leading to different reactivity and applications.

4-Amino-3-chloropyridine: Similar structure but different position of the chlorine atom, affecting its chemical properties

Uniqueness

4-Amino-2-chloropyridin-3-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of compounds .

生物活性

4-Amino-2-chloropyridin-3-OL is a compound of significant interest in both pharmaceutical and agricultural sciences due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features an amino group (-NH2), a hydroxyl group (-OH), and a chlorine atom attached to a pyridine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways. It binds to active sites on enzymes, blocking their catalytic activity, which is crucial in therapeutic applications such as antimicrobial and anticancer treatments.

- Cell Signaling : It influences cellular processes by modulating signal transduction pathways. This includes effects on gene expression and cellular metabolism, indicating its potential in regulating physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the amino and hydroxyl groups enhances its ability to interact with DNA and RNA, leading to inhibited tumor growth. Case studies have reported promising results in preclinical models of cancer .

Biochemical Pathways

The compound's interaction with biochemical pathways is critical for its biological activity:

| Pathway | Effect |

|---|---|

| Cell Growth Regulation | Promotes cellular proliferation in plants |

| Metabolic Regulation | Modulates key metabolic enzymes |

| Signal Transduction | Alters pathways involved in stress responses |

Pharmacokinetics

This compound exhibits moderate solubility in water, which influences its bioavailability. Its pharmacokinetic profile suggests that it is rapidly absorbed but may undergo significant first-pass metabolism when administered orally.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

- Anticancer Activity : In a preclinical trial involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects .

属性

IUPAC Name |

4-amino-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCSGFKTKREJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857274 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227508-94-2 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。